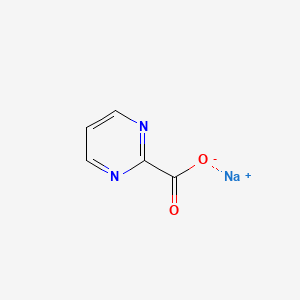
Zinc diisobutyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;N,N-bis(2-methylpropyl)carbamodithioate, also known as zinc diisobutyldithiocarbamate, is a chemical compound with the molecular formula C18H40N2S4Zn and a molecular weight of 478.15 g/mol . It is commonly used as a rubber vulcanization accelerator and has applications in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc diisobutyldithiocarbamate typically involves the reaction of zinc salts with N,N-bis(2-methylpropyl)dithiocarbamate. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH . The general reaction can be represented as follows:
Zn2++2N,N-bis(2-methylpropyl)dithiocarbamate−→Zn(N,N-bis(2-methylpropyl)dithiocarbamate)2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then filtered, and the product is purified through recrystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;N,N-bis(2-methylpropyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .
Wissenschaftliche Forschungsanwendungen
Zinc;N,N-bis(2-methylpropyl)carbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used as a rubber vulcanization accelerator and as an additive in lubricants and plastics.
Wirkmechanismus
The mechanism of action of Zinc diisobutyldithiocarbamate involves the coordination of the zinc ion with the dithiocarbamate ligands. This coordination enhances the reactivity of the compound, making it an effective catalyst and stabilizer. The molecular targets and pathways involved include the interaction with sulfur-containing compounds and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dibutyldithiocarbamate
- Zinc dimethyldithiocarbamate
Comparison
Zinc;N,N-bis(2-methylpropyl)carbamodithioate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc dithiocarbamates. Its branched alkyl groups offer steric hindrance, enhancing its performance as a rubber vulcanization accelerator and stabilizer .
Eigenschaften
IUPAC Name |
zinc;N,N-bis(2-methylpropyl)carbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Zn/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQCSVOOQKFAKT-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2S4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36190-62-2 |
Source


|
| Record name | (T-4)-Bis[N,N-bis(2-methylpropyl)carbamodithioato-κS,κS′]zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36190-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, bis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)


![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)






![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)



